Ethyl 5-(bromomethyl)nicotinate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 5-(bromomethyl)nicotinate hydrobromide typically involves the bromination of ethyl nicotinate. The reaction conditions often include the use of hydrobromic acid and a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 5-position of the nicotinate ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yield and purity .
Chemical Reactions Analysis
Ethyl 5-(bromomethyl)nicotinate hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and oxidizing agents like potassium permanganate (KMnO₄) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-(bromomethyl)nicotinate hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(bromomethyl)nicotinate hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function . This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 5-(bromomethyl)nicotinate hydrobromide can be compared with similar compounds such as:
Ethyl nicotinate: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
Methyl 5-(bromomethyl)nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-(Bromomethyl)nicotinic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromomethyl and ethyl ester groups .
Properties
Molecular Formula |
C9H11Br2NO2 |
---|---|
Molecular Weight |
325.00 g/mol |
IUPAC Name |
ethyl 5-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3;1H |
InChI Key |
YYBNFGSLNJNLFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.